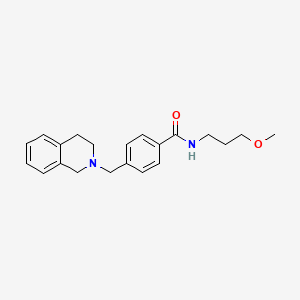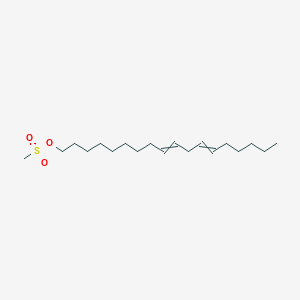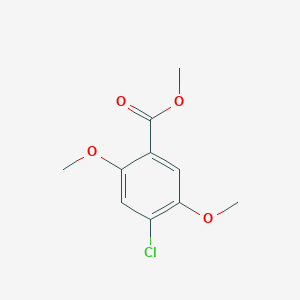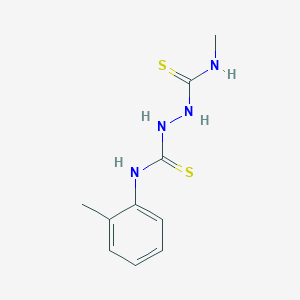![molecular formula C17H14N2O2S B12456508 2-[2-(4-methylphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B12456508.png)
2-[2-(4-methylphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-methylphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with a 4-methylphenyl group and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methylphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves the reaction of 4-methylbenzaldehyde with thiophene-2-carboxylic acid hydrazide under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired pyridazinone derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
化学反応の分析
Types of Reactions
2-[2-(4-methylphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene or pyridazinone moieties can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazinone derivatives.
科学的研究の応用
2-[2-(4-methylphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a probe in biochemical assays to study enzyme activity or protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
作用機序
The mechanism of action of 2-[2-(4-methylphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
類似化合物との比較
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
2-[2-(4-methylphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
分子式 |
C17H14N2O2S |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
2-[2-(4-methylphenyl)-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one |
InChI |
InChI=1S/C17H14N2O2S/c1-12-4-6-13(7-5-12)15(20)11-19-17(21)9-8-14(18-19)16-3-2-10-22-16/h2-10H,11H2,1H3 |
InChIキー |
OUIXGMBDFMQTHW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-3-methyl-5-oxo-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12456429.png)




![4-{4-[2-(3,5-Dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]piperazin-1-yl}phenol](/img/structure/B12456462.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-(2-phenylethyl)benzamide](/img/structure/B12456465.png)
![1-Oxo-1-phenylbutan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12456469.png)

![(1R,2S)-2-{[2-(diphenylacetyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B12456477.png)
![N-(4-methoxybenzyl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12456495.png)
![4-[(2Z)-2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzenesulfonic acid](/img/structure/B12456500.png)
![3-[(Butanoylcarbamothioyl)amino]-4-chlorobenzoic acid](/img/structure/B12456510.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12456523.png)
